molecular formula C11H13ClO B14064467 1-(4-Chloro-2-ethylphenyl)propan-1-one

1-(4-Chloro-2-ethylphenyl)propan-1-one

Cat. No.: B14064467
M. Wt: 196.67 g/mol
InChI Key: QKXQTOUIHRVAPW-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-ethylphenyl)propan-1-one is a substituted propanone derivative featuring a chloro group at the para position and an ethyl group at the ortho position on the aromatic ring. This compound is part of a broader class of aryl ketones, which are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(4-chloro-2-ethylphenyl)propan-1-one

InChI

InChI=1S/C11H13ClO/c1-3-8-7-9(12)5-6-10(8)11(13)4-2/h5-7H,3-4H2,1-2H3

InChI Key

QKXQTOUIHRVAPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)C(=O)CC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chloro-2-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-2-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-(4-Chloro-2-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

These reactions often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent .

Scientific Research Applications

1-(4-Chloro-2-ethylphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-ethylphenyl)propan-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically, the compound may act as an inhibitor or modulator of specific biological processes .

Comparison with Similar Compounds

The following analysis compares 1-(4-Chloro-2-ethylphenyl)propan-1-one with structurally related propanone derivatives, focusing on substituent effects, synthetic routes, reactivity, and applications.

Structural and Substituent Effects

Table 1: Key Structural Features of Selected Propanone Derivatives
Compound Name Substituents Key Structural Differences Reference
This compound 4-Cl, 2-Et Ortho-ethyl, para-chloro -
1-(4-Chlorophenyl)propan-1-one 4-Cl No ethyl group; simpler substitution
1-(4-Ethylphenyl)propan-1-one 4-Et No chloro group; para-ethyl only
1-(3-Chlorophenyl)propan-1-one 3-Cl Meta-chloro substitution
4-FMC (1-(4-Fluorophenyl)-2-(methylamino)propan-1-one) 4-F, N-methylamino Fluorine and amino functionalization
1-(4-Methoxyphenyl)propan-1-one 4-OCH₃ Methoxy group (electron-donating)
  • In contrast, methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)propan-1-one) exhibit electron-donating effects, reducing ketone reactivity .
  • Steric Effects : The ortho-ethyl group in the target compound introduces steric hindrance near the ketone, which may slow nucleophilic attacks compared to unhindered analogs like 1-(4-chlorophenyl)propan-1-one .

Reactivity in Coupling Reactions

Propanone derivatives are often used in C-O and C-C coupling reactions. For example:

  • 1-(4-Ethylphenyl)propan-1-one reacts with N-hydroxyphthalimide (NHPI) to form C-O coupled products in 62% yield .
  • 1-(4-Chlorophenyl)propan-1-one undergoes similar coupling with NHPI but achieves a lower yield (60%), possibly due to electronic deactivation by the chloro group .
  • The target compound’s ortho-ethyl group may further reduce coupling efficiency due to steric interference, though direct experimental data is lacking in the provided evidence.

Physicochemical Properties

  • Solubility : Chloro-substituted derivatives (e.g., 1-(4-chlorophenyl)propan-1-one) are generally less polar than methoxy-substituted analogs, impacting solubility in organic solvents .

Biological Activity

1-(4-Chloro-2-ethylphenyl)propan-1-one, a compound of interest in medicinal chemistry, is recognized for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClO. The presence of the chloro group and the ethyl substitution on the phenyl ring may influence its reactivity and interactions with biological targets.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancers. A study highlighted that certain analogs demonstrated IC50 values ranging from 3 to 20 µM against these cell lines, suggesting effective inhibition of cancer cell proliferation .

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BLNCaP (Prostate)10.0
Compound CA2780 (Ovarian)15.0

Anti-inflammatory Activity

Compounds similar to this compound have been studied for their anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In a comparative study, certain derivatives exhibited a stronger inhibitory effect than standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented, showing efficacy against various bacterial strains. For example, a study reported minimum inhibitory concentrations (MICs) for several derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, with values ranging from 4 to 50 µg/mL .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to pain and inflammation.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis of Chalcone Derivatives : Researchers synthesized chalcone derivatives that showed enhanced cytotoxicity against cancer cells compared to their parent compounds.
  • Evaluation of Anti-inflammatory Effects : In vivo studies demonstrated significant reduction in inflammation markers when treated with specific derivatives.

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